molecular formula C9H13NO2 B7515316 N-[1-(furan-2-yl)ethyl]propanamide

N-[1-(furan-2-yl)ethyl]propanamide

Cat. No.: B7515316
M. Wt: 167.20 g/mol
InChI Key: CQWIHZNKWRZODC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]propanamide is a propanamide derivative featuring a furan-2-yl ethyl substituent on the nitrogen atom. Furan rings are known for their electron-rich aromatic systems, which can influence pharmacokinetic properties such as metabolic stability and receptor binding . The compound’s molecular formula is inferred as C₉H₁₃NO₂, with a molecular weight of approximately 167.2 g/mol.

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWIHZNKWRZODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Source Evidence
N-[1-(furan-2-yl)ethyl]propanamide (Target) C₉H₁₃NO₂ ~167.2 Furan-2-yl ethyl Not explicitly reported Inferred
N-(furan-2-ylmethyl)-3-phenylpropanamide C₁₄H₁₅NO₂ 229.3 Furan-2-ylmethyl, phenyl Synthetic intermediate
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide C₁₉H₁₆ClNO₂ 337.8 Chlorophenyl-furan, phenyl Potential NSAID/analgesic activity
2'-fluoroortho-Fluorofentanyl C₂₂H₂₆F₂N₂O 372.5 Fluorophenyl, piperidinyl Potent opioid agonist
4'-Hydroxyfentanyl C₂₂H₂₈N₂O₂ 352.5 Hydroxyphenyl, piperidinyl Opioid derivative

Key Observations :

  • Furan vs. Aromatic Substituents : Compounds with furan substituents (e.g., N-(furan-2-ylmethyl)-3-phenylpropanamide ) exhibit lower molecular weights compared to biphenyl or piperidinyl analogs (e.g., fentanyl derivatives ). The electron-rich furan may enhance metabolic stability but reduce lipophilicity compared to phenyl groups.
  • Pharmacological Profiles : Fentanyl analogs (e.g., 2'-fluoroortho-Fluorofentanyl ) are potent opioids targeting µ-opioid receptors, whereas furan-containing propanamides (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide ) are hypothesized to exhibit anti-inflammatory or antimicrobial activity due to structural similarities to flurbiprofen derivatives.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Furan-containing compounds are expected to have moderate water solubility due to the polar oxygen atom in the furan ring, whereas fentanyl analogs with lipophilic aryl groups exhibit lower solubility .
  • pKa: Not explicitly reported for the target compound, but the amide group likely has a pKa ~0–1 (non-basic), similar to other propanamides .

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